![molecular formula C14H16N2O2 B14432603 Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate CAS No. 75985-13-6](/img/structure/B14432603.png)
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate is an organic compound with a complex structure that includes an ethyl ester, a cyano group, and an aziridine ring
Vorbereitungsmethoden
The synthesis of Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate typically involves multiple steps. One common synthetic route includes the reaction of 2-methylbenzoic acid with ethyl alcohol to form ethyl 2-methylbenzoate. This intermediate is then reacted with aziridine and cyanogen bromide under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate can be compared with similar compounds such as:
Ethyl 2-methylbenzoate: Lacks the cyano and aziridine groups, making it less reactive.
3-Cyano-2-methylbenzoic acid: Contains a cyano group but lacks the ester and aziridine functionalities.
Aziridine derivatives: Share the aziridine ring but differ in other substituents, affecting their reactivity and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
75985-13-6 | |
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-6-4-5-11(10(13)2)8-16-9-12(16)7-15/h4-6,12H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
NQSNFGHURVSURB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC(=C1C)CN2CC2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.